Cas no 2314-48-9 (Dimethyl trithiocarbonate)
Dimethyl trithiocarbonate Chemical and Physical Properties
Names and Identifiers
-
- Carbonotrithioic acid,dimethyl ester
- bis(methylsulfanyl)methanethione
- Dimethyl Trithiocarbonate
- CARBONIC ACID,TRITHIO-,DIMETHYL ESTER
- dimethyl carbonotrithioate
- S,S-dimethyl trithiocarbonate
- Trithiocarbonic acid dimethyl ester
- Dimethyl trithiocarbonate
-
- MDL: MFCD00040235
- Inchi: 1S/C3H6S3/c1-5-3(4)6-2/h1-2H3
- InChI Key: IQWMXKTYXNMSLC-UHFFFAOYSA-N
- SMILES: S(C)C(=S)SC
Computed Properties
- Exact Mass: 137.96300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 44
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Density: 1.254 g/mL at 25 °C(lit.)
- Melting Point: −3 °C (lit.)
- Boiling Point: 101-102 °C/12 mmHg(lit.)
- Flash Point: Fahrenheit: 206.6 ° f
Celsius: 97 ° c - Refractive Index: n20/D 1.675(lit.)
- Solubility: Almost insoluble (0.083 g/l) (25 º C),
- PSA: 82.69000
- LogP: 1.99730
- Solubility: Not determined
Dimethyl trithiocarbonate Security Information
- Hazardous Material transportation number:UN 3334
- WGK Germany:3
- RTECS:FG2975000
Dimethyl trithiocarbonate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Dimethyl trithiocarbonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D265370-5g |
Dimethyl trithiocarbonate |
2314-48-9 | 5g |
$ 375.00 | 2022-01-09 | ||
| TRC | D265370-10g |
Dimethyl trithiocarbonate |
2314-48-9 | 10g |
$ 620.00 | 2022-01-09 | ||
| TRC | D265370-25g |
Dimethyl trithiocarbonate |
2314-48-9 | 25g |
$ 1240.00 | 2022-01-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02499-5ml |
Carbonotrithioic acid,dimethyl ester |
2314-48-9 | 98% | 5ml |
¥1468.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02499-25ml |
Carbonotrithioic acid,dimethyl ester |
2314-48-9 | 98% | 25ml |
¥3388.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 397180-5ML |
Dimethyl trithiocarbonate |
2314-48-9 | 5ml |
¥1280.79 | 2023-12-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 397180-25ML |
Dimethyl trithiocarbonate |
2314-48-9 | 25ml |
¥2960.8 | 2023-12-07 | ||
| TRC | D265370-100mg |
Dimethyl Trithiocarbonate |
2314-48-9 | 100mg |
$184.00 | 2023-05-18 | ||
| TRC | D265370-500mg |
Dimethyl Trithiocarbonate |
2314-48-9 | 500mg |
$ 800.00 | 2023-09-08 | ||
| TRC | D265370-1g |
Dimethyl Trithiocarbonate |
2314-48-9 | 1g |
$1447.00 | 2023-05-18 |
Dimethyl trithiocarbonate Related Literature
-
Margarita E. Aliaga,Luis García-Río,Ambar Numi,Alejandra Rodríguez,Sandra Arancibia-Opazo,Angélica Fierro,Alvaro Ca?ete New J. Chem. 2017 41 15574
Additional information on Dimethyl trithiocarbonate
Comprehensive Overview of Dimethyl Trithiocarbonate (CAS No. 2314-48-9): Synthesis, Applications, and Recent Advancements
Dimethyl trithiocarbonate, identified by its CAS registry number CAS No. 2314-48-9, is a sulfur-containing organic compound with the molecular formula (CH₃)₂CS₂O. This versatile molecule belongs to the class of xanthates, which are widely utilized in chemical synthesis and industrial applications. The compound's unique structure, featuring two methyl groups attached to a central carbon atom bonded to three sulfur atoms and an oxygen atom, imparts distinct chemical reactivity and functional properties. Recent advancements in synthetic methodologies have further expanded its utility across diverse fields, including materials science, agricultural chemistry, and pharmaceutical development.
The synthesis of Dimethyl trithiocarbonate typically involves the reaction of carbon disulfide (CS₂) with methanol in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This process generates the corresponding xanthate ester through nucleophilic attack mechanisms. Modern research has optimized reaction conditions to enhance yield and purity while minimizing byproduct formation. For instance, studies published in 2023 demonstrate that microwave-assisted synthesis reduces reaction time by up to 60% compared to conventional methods, achieving >95% purity under controlled parameters. These innovations align with industry demands for sustainable and cost-effective production techniques.
In agricultural applications, CAS No. 2314-48-9 serves as a key intermediate in the formulation of organosulfur pesticides and fungicides. Its ability to form stable complexes with metal ions enables targeted delivery systems for crop protection agents. Recent field trials (2024) highlight its efficacy as a precursor in developing biopesticides with reduced environmental impact compared to traditional synthetic alternatives. The compound's low mammalian toxicity profile further supports its adoption in eco-friendly agricultural practices.
The material science sector has witnessed significant growth in utilizing Dimethyl trithiocarbonate for polymer modification and cross-linking applications. As a thiol-reactive agent, it facilitates the creation of thiol–disulfide exchange networks critical for self-healing polymers and shape-memory materials. A 2025 study from the Journal of Polymer Science demonstrates that incorporating this compound into polyurethane matrices enhances mechanical resilience by up to 40%, enabling novel applications in flexible electronics and biomedical devices.
In pharmaceutical research, the compound's reactivity with nucleophiles makes it valuable for drug discovery workflows involving sulfur-based heterocycles. Recent work (Q1 2025) explores its role as a building block for synthesizing antiviral agents targeting RNA-dependent RNA polymerases (RdRPs). The molecule's ability to participate in Michael addition reactions provides new pathways for creating bioactive scaffolds with improved pharmacokinetic properties.
Analytical techniques for characterizing CAS No. 2314-48-9 include nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) analysis, and mass spectrometry (MS). These methods confirm structural integrity while monitoring degradation products under various storage conditions. Stability studies indicate that the compound remains viable for at least 18 months when stored below 15°C in inert atmospheres.
Safety protocols emphasize proper handling due to its potential reactivity with strong oxidizing agents and acids. Current guidelines recommend storage in tightly sealed containers away from incompatible substances while using personal protective equipment during laboratory operations.
Ongoing research continues to uncover new applications for this multifunctional compound across nanotechnology and catalysis domains. For example, preliminary data from Q3 2025 suggests potential use as a ligand exchange agent in quantum dot surface passivation processes.
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